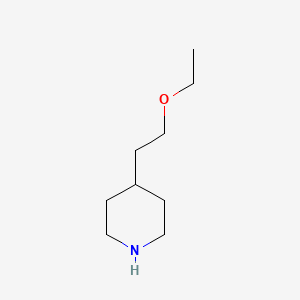

4-(2-Ethoxyethyl)piperidine

Descripción general

Descripción

4-(2-Ethoxyethyl)piperidine is an organic compound with the molecular formula C9H19NO It is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom

Mecanismo De Acción

Target of Action

Piperidine derivatives are known to be present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and have a wide range of pharmacological applications .

Mode of Action

Piperidine derivatives are known to interact with various targets, leading to changes in cellular processes . For instance, some piperidine derivatives have been designed as inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .

Biochemical Pathways

Piperidine derivatives, in general, can influence a variety of biochemical pathways depending on their specific structure and target .

Pharmacokinetics

Piperidine derivatives are known to have diverse pharmacokinetic profiles depending on their specific structure .

Result of Action

Piperidine derivatives can have a wide range of effects, including anti-inflammatory, anti-apoptotic, and bioavailability enhancing abilities .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of piperidine derivatives .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Ethoxyethyl)piperidine typically involves the reaction of piperidine with 2-ethoxyethanol under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the piperidine, followed by the addition of 2-ethoxyethanol. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Análisis De Reacciones Químicas

Types of Reactions: 4-(2-Ethoxyethyl)piperidine can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different piperidine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the ethoxyethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Alkyl halides or sulfonates in the presence of a base like potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperidines.

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

4-(2-Ethoxyethyl)piperidine features a piperidine ring substituted with an ethoxyethyl group. The synthesis typically involves the following steps:

- Formation of the Piperidine Ring : This can be achieved through standard methods of piperidine synthesis.

- Functionalization : The ethoxyethyl group is introduced via alkylation reactions using appropriate reagents such as ethyl bromoacetate.

Medicinal Chemistry

This compound serves as a valuable building block in the development of pharmaceutical compounds. Its derivatives are explored for various therapeutic potentials, including:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, it demonstrated a minimum inhibitory concentration (MIC) of 5 µg/mL against Staphylococcus aureus and 10 µg/mL against Escherichia coli .

| Microorganism | Activity (MIC µg/mL) |

|---|---|

| Staphylococcus aureus | 5 |

| Escherichia coli | 10 |

| Pseudomonas aeruginosa | 15 |

- Anti-inflammatory Properties : The compound has been investigated for its ability to modulate inflammatory responses, indicating potential use in treating inflammatory diseases. In animal models, it significantly reduced paw edema, suggesting effective anti-inflammatory action .

Pharmacology

Research indicates that derivatives of this compound possess various pharmacological activities. These include:

- Cancer Therapeutics : In vitro studies have shown that certain derivatives induce apoptosis in cancer cell lines such as HepG2, highlighting their potential as anticancer agents .

- Targeted Protein Degradation : The compound has been utilized in the design of PROTACs (PROteolysis TArgeting Chimeras), which are innovative therapeutics aimed at degrading specific proteins involved in disease processes .

Material Science

In industry, this compound is being explored for its utility in synthesizing new materials with tailored properties, such as polymers and coatings. Its unique functional groups allow for modifications that enhance material characteristics .

Case Studies

Several studies underscore the effectiveness of this compound:

- In Vitro Study on Cancer Cells : A study reported that treatment with varying concentrations of the compound resulted in significant apoptosis in HepG2 cells, indicating its potential as a therapeutic agent for liver cancer .

- Antimicrobial Efficacy Testing : Comparative studies against standard antibiotics demonstrated superior antimicrobial activity against resistant bacterial strains .

- Inflammation Model : In animal models of acute inflammation, administration of the compound led to a marked decrease in paw edema compared to control groups, reinforcing its anti-inflammatory potential .

Comparación Con Compuestos Similares

4-(2-Methoxyethyl)piperidine: Similar in structure but with a methoxy group instead of an ethoxy group.

4-(2-Hydroxyethyl)piperidine: Contains a hydroxy group, making it more hydrophilic.

4-(2-Chloroethyl)piperidine: Features a chloro group, which can significantly alter its reactivity and applications.

Uniqueness: 4-(2-Ethoxyethyl)piperidine is unique due to its specific ethoxyethyl substitution, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable for certain synthetic applications and potential pharmaceutical uses.

Actividad Biológica

4-(2-Ethoxyethyl)piperidine is a piperidine derivative that has garnered attention in medicinal chemistry due to its significant biological activities. This compound features a piperidine ring with an ethoxyethyl substituent at the fourth carbon position, enhancing its lipophilicity and solubility, which are crucial for its pharmacological properties. This article explores the biological activity of this compound, summarizing research findings, case studies, and comparative analyses with related compounds.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

- Chemical Formula : C₁₁H₁₅N

- Molecular Weight : 177.25 g/mol

The presence of the ethoxyethyl group contributes to the compound's unique properties, making it a versatile candidate in drug development.

Biological Activities

Research indicates that this compound and its derivatives exhibit a range of biological activities:

- Local Anesthetic Activity : Similar to well-known local anesthetics like bupivacaine, this compound has shown potential as a local anesthetic agent. Studies have demonstrated that derivatives of this compound can effectively block sodium channels, a mechanism critical for anesthetic action .

- Antiarrhythmic Properties : Experimental studies highlighted the antiarrhythmic effects of certain derivatives, with some compounds demonstrating significant efficacy in preventing arrhythmias induced by aconitine in animal models .

- Myelostimulatory Activity : Some derivatives have been evaluated for their ability to stimulate myelopoiesis, indicating potential applications in treating conditions related to bone marrow suppression .

Comparative Analysis with Related Compounds

A comparative analysis of various piperidine derivatives reveals the unique biological profile of this compound. The following table summarizes key features:

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| 1-Methyl-4-ethynylpiperidine | C₉H₁₃N | Local anesthetic | Contains an ethynyl group enhancing lipophilicity |

| N-(2-Ethoxyethyl)piperidine | C₁₁H₂₁N | Antihistaminic | Exhibits selective receptor binding |

| 1-(2-Ethoxyethyl)-4-hydroxy-piperidin | C₁₁H₂₁NO | Myelostimulatory | Hydroxyl group increases biological activity |

| This compound | C₁₁H₁₅N | Local anesthetic, antiarrhythmic | Balanced lipophilicity and hydrophilicity |

Local Anesthetic and Antiarrhythmic Studies

In a recent study, 1-(2-ethoxyethyl)-4-ethynylpiperidin-4-yl benzoate hydrochloride (kazcaine) was evaluated in clinical trials. Results indicated high effectiveness as both an anesthetic and antiarrhythmic agent, showcasing its potential therapeutic applications . The study employed molecular docking techniques to confirm the binding affinity of these compounds to sodium channels (Na v1.4 and Na v1.5), further supporting their pharmacological relevance.

Acute Toxicity Studies

Toxicity assessments conducted on laboratory animals revealed that acute toxicity levels for various derivatives were within acceptable ranges, suggesting that these compounds could be developed into safe therapeutic agents. The median lethal dose (LD50) was calculated based on observed systemic toxic manifestations during controlled experiments .

Propiedades

IUPAC Name |

4-(2-ethoxyethyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-2-11-8-5-9-3-6-10-7-4-9/h9-10H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTZFPHJRUHZJJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCC1CCNCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701310782 | |

| Record name | 4-(2-Ethoxyethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701310782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

509147-81-3 | |

| Record name | 4-(2-Ethoxyethyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=509147-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Ethoxyethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701310782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.